2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that features an indole and pyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The inclusion of a pyridine ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Coupling with Pyridine Derivative: The indole derivative is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.
Chemical Reactions Analysis
2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Scientific Research Applications
2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities of indole derivatives.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various chemical research purposes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
The uniqueness of this compound lies in its combined indole and pyridine structure, which enhances its potential for diverse applications in medicinal and chemical research.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-20-10-7-14-15(20)3-2-4-16(14)22-12-17(21)19-11-13-5-8-18-9-6-13/h2-10H,11-12H2,1H3,(H,19,21) |
InChI Key |
RZVHOXXSDXFAHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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